1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine
Overview
Description
“1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine” is a chemical compound with the molecular formula C22H32N2OSi . It has a molecular weight of 368.6 g/mol .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane . The InChI string and the Canonical SMILES are also provided for further structural analysis .
Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 7 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 368.228390183 g/mol . The topological polar surface area is 24.5 Ų . The compound has a heavy atom count of 26 .
Scientific Research Applications
Synthesis and Characterization
Derivatives Synthesis and Properties : Synthesis and characterization of derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were explored. These compounds demonstrated various molecular shapes and adopted specific crystal structures, with analyses of their intermolecular interactions through X-ray diffraction and other spectroscopic studies (Kulkarni et al., 2016).
Structural Studies of Piperazine Derivatives : The crystal structures of active and non-active piperazine derivatives, potential anti-malarial agents, were reported. This study highlighted the importance of certain molecular features like the OH group, benzyl group, and methylene substituents for generating activity (Cunico et al., 2009).
Biological Evaluation
Antibacterial and Anthelmintic Activities : A specific compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, showed moderate anthelmintic activity and poor antibacterial activity when screened against various microorganisms (Sanjeevarayappa et al., 2015).
Antimicrobial Studies of Novel Derivatives : Synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives was achieved, and some of these compounds exhibited excellent antibacterial and antifungal activities (Rajkumar et al., 2014).
Other Applications
Molecular Structure Analysis : The molecular and crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into bond lengths and angles typical for this type of compound (Mamat et al., 2012).
Insecticide Design Using Piperazine Derivatives : Exploring the potential of piperazine derivatives in the design of novel insecticides, a study focused on using 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides targeting the serotonin receptor in nematodes (Cai et al., 2010).
properties
IUPAC Name |
tert-butyl-diphenyl-(2-piperazin-1-ylethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2OSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-19-18-24-16-14-23-15-17-24/h4-13,23H,14-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTGWHWKPHHGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(tert-Butyldiphenylsilyloxy)ethyl)piperazine | |
CAS RN |
887583-71-3 | |
Record name | 1-[2-[(tert-Butyldiphenylsilyl)oxy]ethyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887583-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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